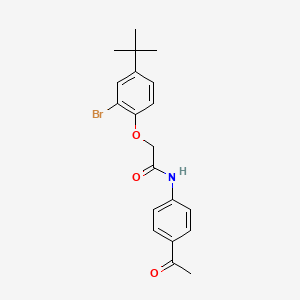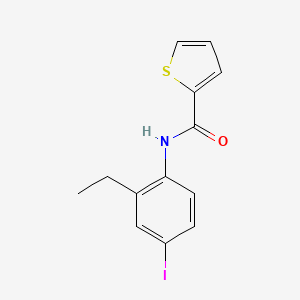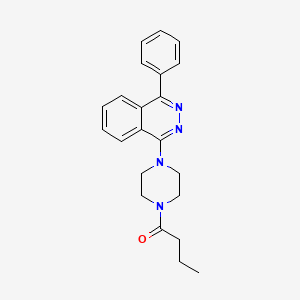![molecular formula C16H22BrNO3 B4108442 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine](/img/structure/B4108442.png)
4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine
Descripción general
Descripción
4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine (abbreviated as BPA-M) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as drug discovery, imaging, and diagnostics. BPA-M belongs to the class of morpholine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites and forming a stable complex. This leads to the inhibition of the physiological functions of the enzymes, which results in the desired therapeutic effects.
Biochemical and Physiological Effects:
4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine, which enhances cognitive function. 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This leads to a decrease in the production of acid, which can be beneficial in the treatment of various diseases such as glaucoma and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against various enzymes, which makes it a potential drug candidate. However, 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine also has some limitations. It has poor solubility in water, which can limit its use in aqueous environments. It also exhibits moderate toxicity, which can be a concern in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine. One potential direction is to investigate its potential applications in the treatment of Alzheimer's disease. 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has been found to exhibit potent inhibitory activity against acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of cancer. 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has been found to exhibit potent inhibitory activity against carbonic anhydrase, which is overexpressed in various types of cancer cells. Therefore, 4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine could be a potential candidate for the development of anticancer drugs.
Aplicaciones Científicas De Investigación
4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are considered as potential drug targets for the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
Propiedades
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)12-4-5-14(13(17)10-12)21-11-15(19)18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOKZHBCMKLKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B4108387.png)

![1-[(benzylsulfonyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4108403.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4108410.png)
![1-[3-(3-(3-chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4108412.png)
![3-({[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4108416.png)



![7-(3-bromo-4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4108435.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4108445.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4108453.png)
